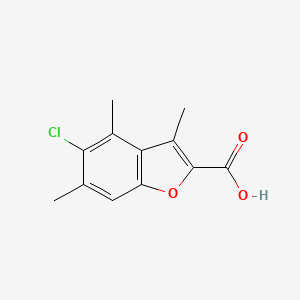

5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3/c1-5-4-8-9(6(2)10(5)13)7(3)11(16-8)12(14)15/h4H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGMXZDTDSQUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Cl)C)C(=C(O2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Benzofuran derivatives have been used in suzuki–miyaura (sm) cross-coupling reactions, which involve the formation of carbon-carbon bonds through the interaction of palladium with electrophilic and nucleophilic organic groups.

Biochemical Pathways

The sm cross-coupling reaction, in which benzofuran derivatives can participate, involves oxidative addition and transmetalation, suggesting that these compounds may influence related biochemical pathways.

Pharmacokinetics

It’s worth noting that improved bioavailability is a target achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing.

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells, suggesting potential cytotoxic activity.

Action Environment

The sm cross-coupling reaction, in which benzofuran derivatives can participate, is known for its mild and functional group tolerant reaction conditions, suggesting that these compounds may exhibit stability under various environmental conditions.

Biochemical Analysis

Biochemical Properties

5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which may contribute to its antimicrobial effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. Moreover, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes that alter the activity of these biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade under others, affecting its long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in lipid metabolism, leading to changes in lipid levels and distribution. These interactions can have significant implications for metabolic health and disease.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, the compound may be transported into cells via specific membrane transporters, where it can exert its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Biological Activity

5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in areas such as anti-inflammatory, antioxidant, and anticancer properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 238.66 g/mol. Its structure includes a benzofuran core with three methyl groups at positions 3, 4, and 6 and a chloro substituent at position 5. The carboxylic acid group is located at position 2 of the benzofuran ring.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 238.66 g/mol |

| Functional Groups | Carboxylic acid, chloro group |

| Core Structure | Benzofuran |

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. In particular, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance:

- MDA-MB-231 Breast Cancer Cells : A related benzofuran-based derivative demonstrated an IC50 value of approximately 2.52 μM against MDA-MB-231 cells, indicating potent antiproliferative effects comparable to Doxorubicin .

Table 2: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Bromobenzofuran derivative | MDA-MB-231 | 2.52 |

| Doxorubicin | MDA-MB-231 | 2.36 |

| Benzofuran derivative 9e | MDA-MB-231 | 2.52 |

The mechanism of action for benzofuran derivatives often involves the inhibition of specific enzymes and modulation of cellular pathways related to oxidative stress and inflammation. For example, studies have shown that these compounds can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage and promoting apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes that may include:

- Starting Materials : Utilizing o-hydroxyacetophenones.

- Reactions : Employing etherification and dehydrative cyclization under basic conditions to form the benzofuran structure.

- Catalysts : Utilizing palladium catalysts in Suzuki-Miyaura reactions for higher yields.

Case Studies and Research Findings

Recent studies have focused on the biological activity of benzofuran derivatives:

- Antioxidant Activity : Similar compounds have shown promising antioxidant properties due to their ability to scavenge free radicals.

- Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Benzofuran derivatives have also been explored for their antimicrobial properties against various pathogens.

Scientific Research Applications

Biological Activities

5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid exhibits several notable biological activities:

- Antioxidant Properties : The compound has been shown to inhibit enzymes involved in oxidative stress pathways, suggesting its potential as an antioxidant agent .

- Anti-inflammatory Effects : Research indicates that it may modulate gene expression related to inflammatory responses, reducing inflammation in cellular models .

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Scientific Research Applications

The applications of this compound span various research domains:

Medicinal Chemistry

This compound is being investigated for its potential as a lead compound in drug development due to its diverse biological activities. Its structure allows for modifications that could enhance efficacy and reduce toxicity.

Biochemical Research

The compound's ability to interact with various enzymes makes it useful for studying biochemical pathways. It can serve as a tool to understand the mechanisms of diseases related to oxidative stress and inflammation.

Antimicrobial Studies

Benzofuran derivatives have shown promise as antimicrobial agents. There is ongoing research into the effectiveness of this compound against various pathogens, including bacteria and fungi .

Case Studies

Several studies have highlighted the efficacy of this compound in specific applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of 10 µM. |

| Study B | Antioxidant Activity | Showed inhibition of reactive oxygen species (ROS) production in cellular assays, indicating potential for oxidative stress mitigation. |

| Study C | Anti-inflammatory Activity | Modulated the expression of pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory diseases. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and safety data for 5-chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid and related benzofuran derivatives:

Structural and Electronic Comparisons

- Methyl groups at positions 3, 4, and 6 introduce steric hindrance, which may reduce solubility in polar solvents compared to less-substituted analogs like 5-(4-chlorophenyl)benzofuran-2-carboxylic acid .

Pharmacological Potential

Preparation Methods

Stepwise Preparation Method Based on Optimized Industrial Route

A representative and optimized synthetic route for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (a closely related compound) is disclosed in patent CN104016949A. This method can be adapted for the preparation of 5-chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid by analogous steps, particularly focusing on the formation of the benzofuran ring and selective chlorination.

Key Synthetic Steps

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization via Mitsunobu-type reaction | 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate + triphenylphosphine + diethyl azodiformate in organic solvent (e.g., tetrahydrofuran) at ambient temperature for 2-3 hours | Produces 4-acetylaminohydroxyphenylarsonic acid 2,3-dihydrobenzofuran-7-methyl formiate crude product; avoids column chromatography by direct crystallization |

| 2 | Selective chlorination | Crude intermediate dissolved in organic solvent (e.g., DMF, acetonitrile, or acetone), treated with N-chlorosuccinimide at 50-85°C for 2-5 hours | Yields chloro-7-benzofurancarboxylic acid 4-ethanamide amino-5-methyl ester crude product |

| 3 | Hydrolysis and purification | Crude ester reacted in aqueous alcoholic alkali solution (methanol, ethanol, or Virahol) at room temperature for 2-5 hours, followed by acidification to pH 1-6 | Produces highly pure 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid as white solid |

This method emphasizes:

- Use of mild conditions to avoid harsh reagents such as alkyl sulfonyl chlorides and corrosive pyridine.

- Avoidance of column chromatography by exploiting solubility differences for purification.

- Flexibility of organic solvents to optimize yield and purity.

Alternative Preparation via Palladium-Catalyzed Coupling and Deprotection

Patent CN110818661B outlines a preparation of 4-amino-5-chlorobenzofuran-7-carboxylic acid involving palladium-catalyzed coupling and subsequent deprotection steps, which can be adapted for methyl-substituted analogs.

Reaction Sequence

| Step | Description | Reagents & Conditions | Yield & Remarks |

|---|---|---|---|

| 1 | Preparation of 4-amino-3,5-dichloro-2-hydroxybenzoic acid | Starting material for benzofuran synthesis | - |

| 2 | Palladium-catalyzed coupling to form 2-triethylsilyl-4-amino-5-chlorobenzofuran-7-carboxylic acid | Cuprous iodide, triethylamine, triethylethynylsilane, Pd(dppf)Cl2 in 1,2-dichloroethane at 50-55°C for 6 hours | Yield: 71.2% |

| 3 | Deprotection/hydrolysis | Potassium carbonate in water/dioxane at 65-70°C for 8 hours, acidification to pH 4 | Yield: 81.1% |

This approach is suitable for introducing halogen and alkyl substituents on the benzofuran core with high regioselectivity and yield.

Solvent and Reagent Selection for Industrial Feasibility

- Organic solvents : Tetrahydrofuran, acetonitrile, toluene, acetone, and ethyl acetate are preferred for their balance of solubility and ease of removal.

- Halogenating agents : N-chlorosuccinimide provides controlled chlorination without excessive side reactions.

- Bases and acids : Potassium carbonate for hydrolysis and aqueous acids for pH adjustment enable clean isolation of the product.

Summary Table of Preparation Parameters

| Parameter | Range/Choice | Preferred Conditions |

|---|---|---|

| Cyclization solvent | Acetone, THF, acetonitrile, toluene, chloroform | THF, acetonitrile, toluene |

| Triphenylphosphine & diethyl azodiformate ratio | 0.5-4.0 : 1 | 0.8-1.2 : 1 |

| Chlorination reagent | N-chlorosuccinimide | 0.36-1.0 eq relative to intermediate |

| Chlorination temperature | 50-85°C | 60-70°C |

| Hydrolysis solvent | Methanol, ethanol, Virahol mixtures | Methanol, ethanol |

| Hydrolysis temperature | Room temperature to 90°C | 60-90°C |

| Hydrolysis reaction time | 2-5 hours | 2-4 hours |

Research Findings and Optimization Notes

- Avoiding column chromatography by direct crystallization and solvent washing significantly enhances industrial scalability.

- Use of mild chlorinating agents reduces corrosion and odor issues, facilitating safer large-scale operations.

- Reaction yields for key steps range from 60% to over 80%, depending on solvent choice and reaction conditions.

- Optimization of solvent ratios and reaction times is critical to maximize purity and yield.

Q & A

Q. What are the primary synthetic routes for 5-Chloro-3,4,6-trimethyl-1-benzofuran-2-carboxylic acid, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the benzofuran core. Key steps include:

- Chlorination : Diazotization of an amino precursor (e.g., 3-amino-2,4,5-trifluorobenzoic acid) with NaNO₂ and HCl, followed by substitution with CuCl₂ to introduce the chloro group .

- Methylation : Friedel-Crafts alkylation or nucleophilic substitution using methyl halides under basic conditions to add methyl groups at positions 3, 4, and 5.

- Carboxylic Acid Formation : Hydrolysis of a methyl ester intermediate (e.g., using LiOH in THF/water) to yield the carboxylic acid group at position 2 .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization from toluene/ether mixtures to isolate the final product .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze substituent positions and coupling patterns. For example, methyl groups (δ 1.8–2.5 ppm) and chloro-substituted aromatic protons (δ 7.0–7.5 ppm) should align with predicted splitting patterns .

- IR Spectroscopy : Confirm the carboxylic acid (C=O stretch ~1700 cm⁻¹) and absence of ester impurities (~1740 cm⁻¹) .

- X-ray Crystallography : Resolve regioselectivity disputes by analyzing dihedral angles (e.g., carboxyl group vs. benzofuran ring planarity) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ or [M-H]⁻) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can researchers optimize reaction yields when competing substitutions occur at the benzofuran core?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) during chlorination reduce side reactions (e.g., di- or tri-substitution) .

- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to direct methyl group addition to specific positions .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during methylation steps .

- By-Product Analysis : Monitor reactions via TLC or LC-MS to identify undesired intermediates early .

Q. What strategies resolve contradictions in NMR data for methyl group regioselectivity?

- Methodological Answer :

- 2D NMR Techniques : Utilize NOESY to detect spatial proximity between methyl protons and aromatic hydrogens, confirming substitution patterns .

- Isotopic Labeling : Introduce ¹³C-labeled methyl groups to track their positions via ¹³C-¹H coupling in HSQC spectra .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.